molecular formula C15H16N2O2 B249222 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide

2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide

Cat. No.: B249222
M. Wt: 256.3 g/mol
InChI Key: JDZLAKMOEZDJMI-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide typically involves the reaction of 2-methoxybenzoyl chloride with 3-methyl-2-pyridinamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under controlled conditions.

Major Products

    Oxidation: Formation of 2-(2-hydroxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide.

    Reduction: Formation of 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-hydroxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide
  • 2-(2-methoxyphenyl)-N-(2-pyridinyl)acetamide
  • 2-(2-methoxyphenyl)-N-(3-methyl-3-pyridinyl)acetamide

Uniqueness

2-(2-methoxyphenyl)-N-(3-methyl-2-pyridinyl)acetamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)-N-(3-methylpyridin-2-yl)acetamide

InChI

InChI=1S/C15H16N2O2/c1-11-6-5-9-16-15(11)17-14(18)10-12-7-3-4-8-13(12)19-2/h3-9H,10H2,1-2H3,(H,16,17,18)

InChI Key

JDZLAKMOEZDJMI-UHFFFAOYSA-N

SMILES

CC1=C(N=CC=C1)NC(=O)CC2=CC=CC=C2OC

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CC2=CC=CC=C2OC

Origin of Product

United States

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